

Structural Elucidation of 2-Methyl-3-buten-2-ol: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-3-buten-2-OL

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Introduction

2-Methyl-3-buten-2-ol, a volatile organic compound, is a tertiary alcohol with significant relevance in various fields, including atmospheric chemistry, biosynthesis, and as a synthon in organic chemistry. Its structural analysis is fundamental to understanding its reactivity and potential applications. This technical guide provides an in-depth analysis of **2-Methyl-3-buten-2-ol**, detailing its spectroscopic characteristics, synthesis protocols, and relevant biological and environmental pathways.

Spectroscopic Data Summary

The structural elucidation of **2-Methyl-3-buten-2-ol** is primarily achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The quantitative data from these techniques are summarized below for clear comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **2-Methyl-3-buten-2-ol**

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
5.95	dd	17.4, 10.7	1H	-CH=CH ₂
5.15	dd	17.4, 1.0	1H	-CH=CH ₂ (trans)
4.98	dd	10.7, 1.0	1H	-CH=CH ₂ (cis)
1.75	s	-	1H	-OH
1.30	s	-	6H	-C(CH ₃) ₂

Table 2: ¹³C NMR Spectroscopic Data for **2-Methyl-3-buten-2-ol**[1]

Chemical Shift (δ , ppm)	Carbon Assignment
145.4	CH=CH ₂
111.3	CH=CH ₂
72.8	-C(CH ₃) ₂ OH
29.3	-C(CH ₃) ₂ OH

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopy Data for **2-Methyl-3-buten-2-ol**[2]

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3400	Strong, Broad	O-H stretch (alcohol)
~3090	Medium	=C-H stretch (alkene)
~2980	Strong	C-H stretch (alkane)
~1645	Medium	C=C stretch (alkene)
~1415	Medium	C-H bend (alkene)
~1150	Strong	C-O stretch (tertiary alcohol)
~990, ~915	Strong	=C-H bend (alkene, out-of-plane)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry (MS) Data for **2-Methyl-3-buten-2-ol**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment Ion
86	Moderate	[M] ⁺ (Molecular Ion)
71	High	[M - CH ₃] ⁺
59	High	[M - C ₂ H ₃] ⁺ (loss of vinyl group)
43	Very High	[C ₃ H ₇] ⁺ or [CH ₃ CO] ⁺

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of **2-Methyl-3-buten-2-ol** are provided below.

Synthesis of 2-Methyl-3-buten-2-ol via Hydrogenation

This protocol describes the synthesis of **2-Methyl-3-buten-2-ol** from 2-methyl-3-butyn-2-ol using a Lindlar catalyst.^[3]

Materials:

- 2-methyl-3-butyn-2-ol
- Light petroleum
- Quinoline
- Lindlar catalyst (Pd/CaCO₃ poisoned with lead acetate)
- Hydrogen gas (H₂)

Procedure:

- Dissolve 336 g of 2-methyl-3-butyn-2-ol in an equal volume of light petroleum in a suitable reaction vessel.
- Add 16.8 g of quinoline and 30 g of Lindlar catalyst to the solution.
- Cool the mixture to 10°C.
- Shake the mixture in an atmosphere of hydrogen until the theoretical amount of hydrogen for the conversion of the alkyne to the alkene has been absorbed.
- Monitor the reaction progress by observing the rate of hydrogen uptake, which will slacken markedly upon completion.
- Filter the catalyst from the reaction mixture.
- Purify the product by distillation through a filled column to yield **2-methyl-3-buten-2-ol**.

¹H and ¹³C NMR Spectroscopy

Instrumentation:

- A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Dissolve approximately 10-20 mg of purified **2-Methyl-3-buten-2-ol** in about 0.6 mL of deuterated chloroform (CDCl_3) in a clean, dry NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Cap the NMR tube and gently invert to ensure thorough mixing.

Data Acquisition:

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the CDCl_3 .
- Shim the magnetic field to obtain optimal resolution.
- Acquire the ^1H NMR spectrum using a standard pulse sequence.
- Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
- Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

Attenuated Total Reflectance (ATR) IR Spectroscopy

Instrumentation:

- An FTIR spectrometer equipped with a diamond ATR accessory.

Procedure:

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.^[4]
- Place a single drop of neat **2-Methyl-3-buten-2-ol** directly onto the center of the ATR crystal.

- Acquire the IR spectrum over the range of 4000-400 cm^{-1} .
- Clean the ATR crystal thoroughly with isopropanol after the measurement.

Electron Ionization Mass Spectrometry (EI-MS)

Instrumentation:

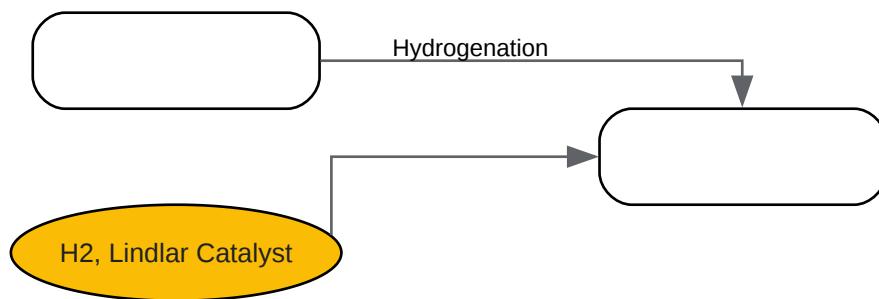
- A mass spectrometer with an electron ionization source, coupled to a gas chromatograph (GC-MS) for sample introduction.

Procedure:

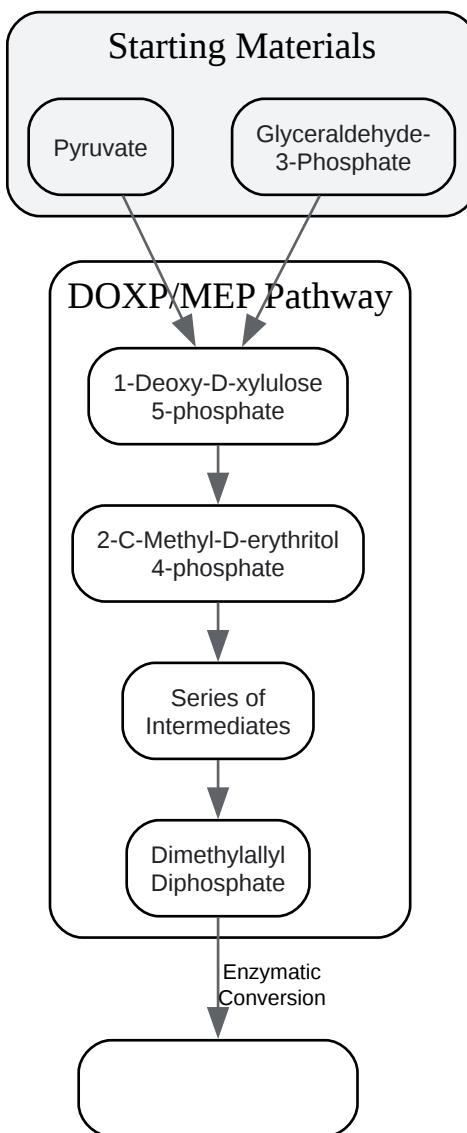
- Introduce a dilute solution of **2-Methyl-3-buten-2-ol** in a volatile solvent (e.g., dichloromethane) into the GC-MS system.
- The sample is vaporized in the injector and separated on the GC column.
- As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
- The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[\[5\]](#)
- The resulting positively charged ions are accelerated and separated in the mass analyzer according to their mass-to-charge ratio (m/z).
- A mass spectrum is generated by plotting the relative abundance of the ions against their m/z values.

Signaling Pathways and Logical Relationships

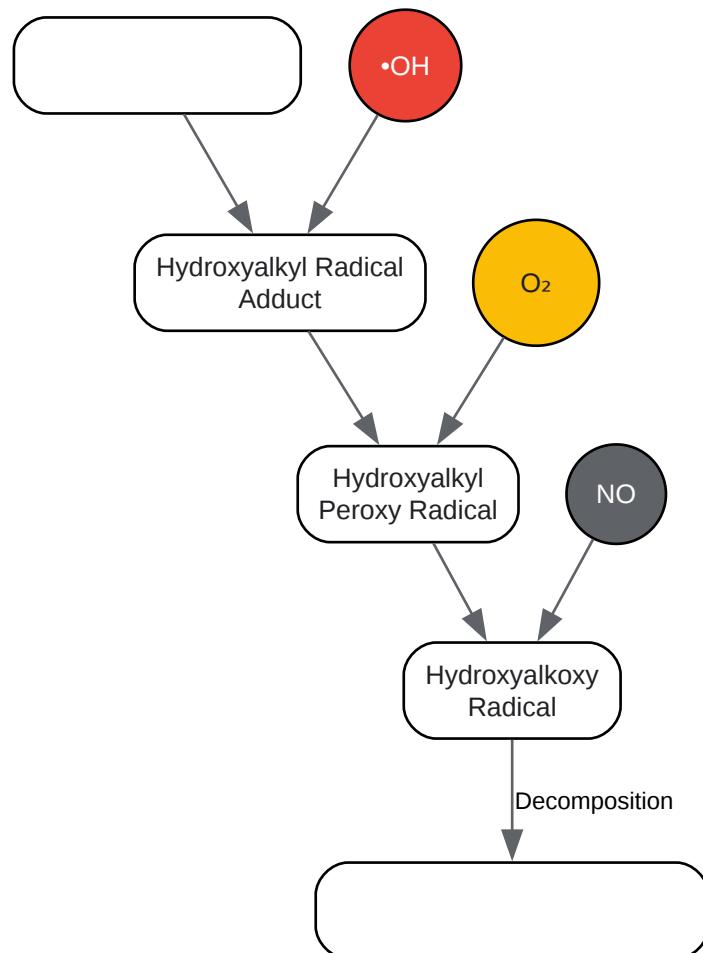
The following diagrams, created using the DOT language, visualize key pathways and workflows related to **2-Methyl-3-buten-2-ol**.

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Synthesis of **2-Methyl-3-buten-2-ol** via hydrogenation.

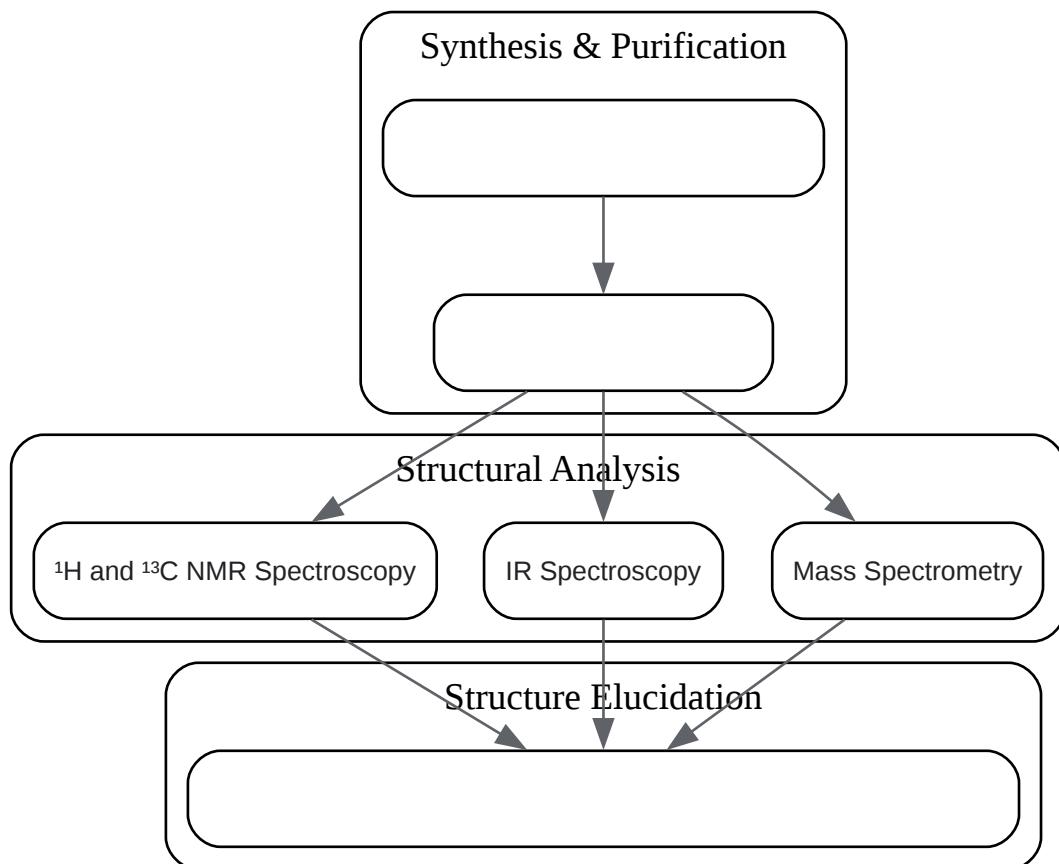
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Biosynthesis of **2-Methyl-3-buten-2-ol** via the DOXP/MEP pathway.



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Atmospheric degradation pathway of **2-Methyl-3-buten-2-ol** initiated by hydroxyl radicals.



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Logical workflow for the synthesis and structural analysis of **2-Methyl-3-buten-2-ol**.

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References

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